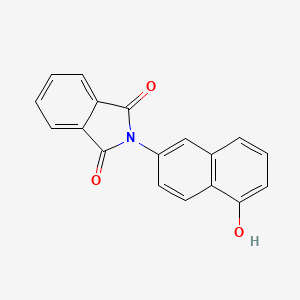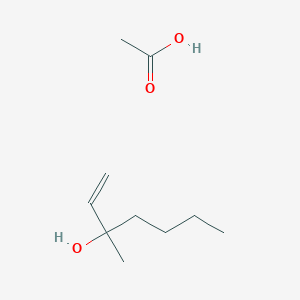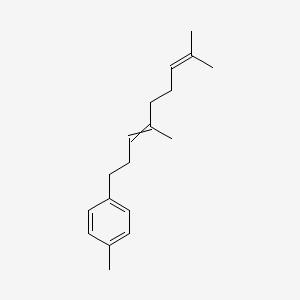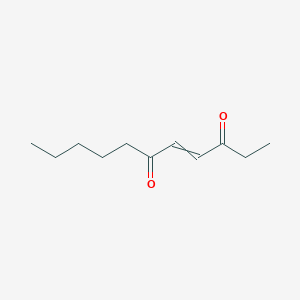
Undec-4-ene-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-4-ene-3,6-dione is an organic compound characterized by a unique structure that includes a double bond and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undec-4-ene-3,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. For instance, the reaction of 1,4-benzoquinone with cyclopentadiene in the presence of dichloromethane and zinc dust can yield tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione . This intermediate can then be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as distillation and crystallization to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Undec-4-ene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) and halogens (X2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.
Applications De Recherche Scientifique
Undec-4-ene-3,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound is used in the production of polymers and other industrial chemicals due to its reactivity and versatility.
Mécanisme D'action
The mechanism by which undec-4-ene-3,6-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, derivatives of the compound have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, leading to neuroprotective effects . These interactions can attenuate neurotoxicity and reduce calcium influx in neuronal cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: This compound shares a similar tricyclic structure and has been studied for its antibacterial and antiviral activities.
Tricyclo[6.2.1.02,7]undec-9-ene-3,6-dione: Another structurally related compound, known for its calcium-modulating properties.
Uniqueness
Undec-4-ene-3,6-dione is unique due to its specific double bond and ketone group arrangement, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
188619-92-3 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
undec-4-ene-3,6-dione |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
BQXFOTZPKLKIQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C=CC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


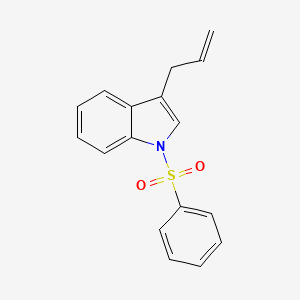
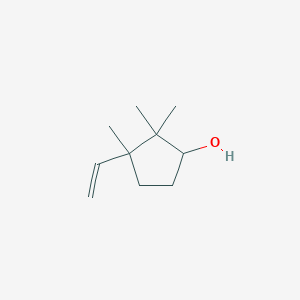
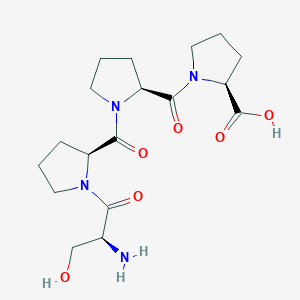

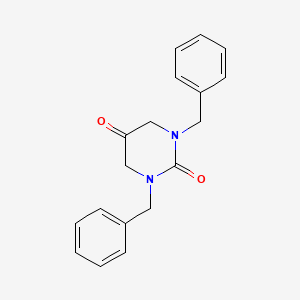
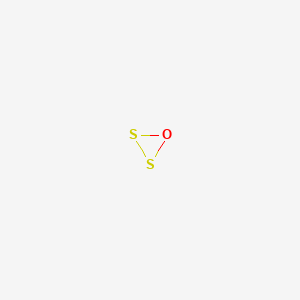
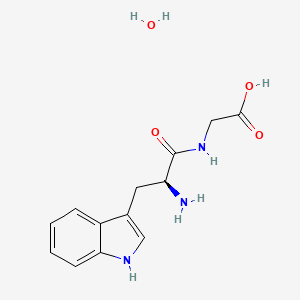
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
